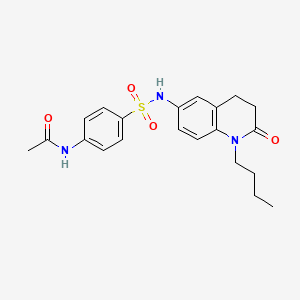

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Applications De Recherche Scientifique

Structural Analysis and Chemical Properties

- Research on structurally related compounds includes the investigation of the structural aspects of amide-containing isoquinoline derivatives, revealing their potential to form gels and crystalline solids upon interaction with different acids. This behavior indicates the versatile chemical properties these compounds can exhibit, which could be pivotal in drug formulation and delivery systems (Karmakar et al., 2007).

Synthesis and Characterization

- Innovative synthetic methods have been developed for the creation of polyhydroquinoline derivatives, showcasing the utility of novel catalysts in promoting efficient, solvent-free synthesis reactions. Such advancements in synthetic chemistry could lead to the discovery of new therapeutic agents with improved safety and efficacy profiles (Goli-Jolodar et al., 2016).

Potential Biological Activities

- Several studies focus on the synthesis of compounds with potential biological activities, including antimicrobial and anticancer properties. For instance, novel sulfonamide derivatives have been synthesized, displaying cytotoxic activity against specific cancer cell lines. This highlights the therapeutic potential of such compounds in oncology (Ghorab et al., 2015).

- Additionally, the design and synthesis of quinazolinyl acetamides have been explored for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, indicating their potential use in pain management and inflammation control (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Research

- The development of new compounds with antimicrobial and anticancer activities remains a significant area of research. Novel quinazoline and dihydroquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against a range of human cancer cell lines, underscoring the importance of chemical synthesis in the development of new cancer therapies (Chen et al., 2013).

Mécanisme D'action

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s possible that this compound may also interact with PDE3A or related enzymes.

Mode of Action

As an impurity of Cilostazol , it might share some of its properties. Cilostazol inhibits PDE3A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE3A, Cilostazol increases cAMP levels, leading to various downstream effects .

Biochemical Pathways

Increased cAMP levels can lead to vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation .

Result of Action

If it acts similarly to Cilostazol, it could lead to vasodilation, antithrombotic effects, and cardioprotective effects .

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIFSUSYCGSRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)